molecular formula C8H6FNO B3043002 2-Fluoro-1-isocyanato-4-methylbenzene CAS No. 69941-50-0

2-Fluoro-1-isocyanato-4-methylbenzene

Cat. No.: B3043002
CAS No.: 69941-50-0
M. Wt: 151.14
InChI Key: QHXNVBHGNMZDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-isocyanato-4-methylbenzene is an aromatic isocyanate with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol . This compound serves as a versatile chemical building block, particularly in medicinal chemistry for the design and synthesis of novel targeted anticancer agents. Research demonstrates its key application in the development of diaryl urea derivatives, which function as potent multi-targeted tyrosine kinase inhibitors . These inhibitors are designed to competitively bind to the ATP binding pocket of intracellular kinase domains, thereby blocking the conduction of downstream signaling networks critical for cancer cell proliferation . In practical research, this compound is used to create derivatives that exhibit significant cytotoxicity against a panel of human cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) . The lipophilic diaryl urea moiety, which can be constructed using this isocyanate, is a critical structural fragment that facilitates binding with the hydrophobic pocket of kinase domains through hydrogen bonds and hydrophobic interactions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as a hazardous chemical (UN# 2206, Packing Group III) . Researchers should handle it with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information . It is typically supplied with a purity of 95% to 98% and should be stored sealed in a dry environment, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-isocyanato-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXNVBHGNMZDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 Fluoro 1 Isocyanato 4 Methylbenzene

Influence of Aromatic Substituents on Reaction Kinetics and Selectivity

The presence of fluoro and methyl groups on the benzene (B151609) ring of 2-fluoro-1-isocyanato-4-methylbenzene introduces a combination of electronic and steric effects that modulate the reactivity of the isocyanate functional group. These effects are crucial in determining the kinetics of its reactions and the selectivity of the resulting products.

The electronic nature of the substituents on the aromatic ring directly impacts the electrophilicity of the carbonyl carbon in the isocyanate group. Electron-withdrawing groups enhance the partial positive charge on this carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. wikipedia.orgutexas.edu

Fluorine (at position 2): Fluorine is a highly electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the isocyanate carbon, thereby accelerating the rate of nucleophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M), which would counteract the inductive effect. In the case of halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity. For a fluorine at the para position, the Hammett constant (σp) is +0.062, indicating a net electron-withdrawing character. For the meta position, the constant (σm) is +0.337, showing a stronger electron-withdrawing effect due to the diminished influence of the opposing resonance effect. wikipedia.org

Methyl Group (at position 4): The methyl group is an electron-donating group due to hyperconjugation and a weak inductive effect (+I). This donation of electron density to the aromatic ring reduces the electrophilicity of the isocyanate carbon, thus decreasing the reaction rate. The Hammett constant for a para-methyl group (σp) is -0.170, quantifying its electron-donating nature. wikipedia.org

SubstituentPositionHammett Constant (σ)Electronic Effect
Fluorinepara+0.062Electron-withdrawing
Fluorinemeta+0.337Electron-withdrawing
Methylpara-0.170Electron-donating

Steric hindrance plays a significant role in the reactions of isocyanates, particularly when substituents are located in the ortho position relative to the isocyanate group. These bulky groups can impede the approach of the nucleophile to the electrophilic carbon of the isocyanate, thereby slowing down the reaction rate.

In this compound, the fluorine atom is in the ortho position. While fluorine is a relatively small atom, its presence can still exert a steric effect, known as the "ortho effect." This effect can hinder the incoming nucleophile, leading to a decrease in the reaction rate compared to its meta and para isomers.

Studies on the reactivity of diisocyanates, such as 2,4-toluene diisocyanate (TDI), provide valuable insights into the impact of steric hindrance. In TDI, the isocyanate group at the ortho position to the methyl group is significantly less reactive than the isocyanate group at the para position. The ortho-isocyanate group is sterically hindered by the adjacent methyl group, making it less accessible to nucleophiles. This difference in reactivity is exploited in the synthesis of polyurethanes to control the polymer structure. mdpi.com

For this compound, the ortho-fluoro group is expected to create a similar, albeit likely less pronounced, steric barrier compared to a methyl group. This steric hindrance can influence not only the reaction rate but also the selectivity of the reaction, especially when reacting with bulky nucleophiles. The approach of the nucleophile will be favored from the side opposite to the fluorine atom, potentially leading to specific stereochemical outcomes in the products. The interplay between the activating electronic effect and the deactivating steric effect of the ortho-fluoro substituent makes predicting the precise reactivity of this compound complex and highlights the importance of experimental kinetic studies.

Computational and Theoretical Investigations of 2 Fluoro 1 Isocyanato 4 Methylbenzene

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional structure and electronic nature of molecules. For 2-Fluoro-1-isocyanato-4-methylbenzene, we can infer these properties by examining computational studies on analogous systems.

In substituted toluenes, the barrier to internal methyl rotation is influenced by the electronic nature and position of the other substituents on the aromatic ring. aip.orgresearchgate.net For an ortho-substituted toluene (B28343), repulsive steric interactions between the substituent and the methyl C-H bonds can play a significant role in determining the preferred conformation. researchgate.net In the case of this compound, the fluorine atom at the ortho position relative to the methyl group is expected to create a rotational barrier. Ab initio calculations on ortho-fluorotoluene have shown that repulsive steric interactions between the fluorine lone pair and the methyl C-H bonds favor a pseudo-trans conformation where one C-H bond of the methyl group is oriented away from the fluorine atom. researchgate.net

The isocyanate group at the meta-position relative to the methyl group is less likely to impose a significant steric hindrance to methyl rotation. However, its electron-withdrawing nature can influence the electronic structure of the ring and, consequently, the rotational barrier. DFT calculations on para-substituted toluenes have demonstrated that both electron-donating and electron-withdrawing groups can affect the sixfold internal rotational barriers. researchgate.net

The conformational landscape of this compound is therefore predicted to be dominated by the rotational barrier of the methyl group, influenced primarily by the ortho-fluoro substituent. The lowest energy conformer is likely to be one that minimizes steric repulsion between the methyl hydrogens and the fluorine atom.

Table 1: Predicted Conformational Data for this compound based on Analogous Systems

Parameter Predicted Value/Characteristic Basis of Prediction
Primary Rotational Barrier Small to moderate Influence of ortho-fluoro and meta-isocyanate groups on methyl rotation in substituted toluenes. aip.orgresearchgate.net
Lowest Energy Conformer Pseudo-trans orientation of a methyl C-H bond relative to the fluorine atom Minimization of steric repulsion, as seen in ortho-fluorotoluene. researchgate.net

Ab initio calculations provide a fundamental understanding of the electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals. For this compound, the electronic structure is shaped by the interplay of the electron-donating methyl group and the electron-withdrawing fluorine and isocyanate groups.

Table 2: Predicted Electronic Properties of this compound based on Analogous Systems

Property Predicted Characteristic Basis of Prediction
HOMO Energy Relatively low Influence of electron-withdrawing fluorine and isocyanate groups.
LUMO Energy Relatively low Strong electron-withdrawing nature of the isocyanate group.
HOMO-LUMO Gap Moderate Combined effects of electron-donating and withdrawing groups.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of their reactions.

The isocyanate group is highly electrophilic and is prone to attack by nucleophiles. Computational studies on the reactions of phenyl isocyanate with nucleophiles like alcohols and amines have provided detailed mechanistic insights. rsc.org These reactions typically proceed through a transition state where the nucleophile attacks the carbonyl carbon of the isocyanate group.

A study on the gas-phase reaction of p-tolyl isocyanate with the hydroxyl radical (OH) using quantum chemistry calculations showed that the reaction proceeds primarily through the addition of the OH radical to the aromatic ring, particularly at the ortho-position relative to the isocyanate group. aip.org H-abstraction from the methyl group was identified as a minor channel. aip.org This suggests that for this compound, electrophilic attack on the aromatic ring is a plausible reaction pathway, with the positions of attack being directed by the combined electronic effects of the three substituents.

The fluorine atom at the 2-position and the methyl group at the 4-position will influence the regioselectivity of nucleophilic aromatic substitution reactions, should they occur. However, the primary site of reactivity is expected to be the isocyanate group.

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate transition state structures and calculate activation energies, which are key to predicting reaction rates. For the reaction of this compound with a nucleophile, the transition state would involve the formation of a new bond between the nucleophile and the isocyanate carbon.

Computational studies on the reaction of phenyl isocyanate with alcohols have shown that the reaction can be catalyzed by a second molecule of alcohol, which acts as a proton shuttle in the transition state. rsc.org The activation energy for such reactions is sensitive to the nature of the nucleophile and the solvent.

For this compound, the presence of the fluorine and methyl substituents will electronically modulate the reactivity of the isocyanate group. The electron-withdrawing fluorine atom may slightly increase the electrophilicity of the isocyanate carbon, potentially lowering the activation barrier for nucleophilic attack compared to p-tolyl isocyanate. Theoretical calculations of the transition state for the reaction of various substituted phenyl isocyanates with nucleophiles would be necessary to quantify this effect.

Table 3: Predicted Reactivity Data for this compound based on Analogous Systems

Reaction Type Predicted Feature Basis of Prediction
Nucleophilic attack on NCO group Favorable reaction pathway High electrophilicity of the isocyanate carbon. rsc.org
Electrophilic attack on the ring Possible, with regioselectivity influenced by substituents Reactivity patterns of substituted benzenes. aip.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in the condensed phase, including their interactions with each other and with solvent molecules. While no MD simulations of this compound have been reported, studies on related molecules can offer a qualitative picture.

MD simulations of liquid benzene (B151609) and toluene have been used to study their structural and dynamic properties, revealing information about intermolecular packing and diffusion. researchgate.net For this compound, intermolecular interactions would be governed by a combination of van der Waals forces, dipole-dipole interactions due to the polar C-F and N=C=O bonds, and potential weak hydrogen bonding interactions involving the isocyanate group or the fluorine atom with suitable donor molecules.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
p-tolyl isocyanate
fluorotoluenes
ortho-fluorotoluene

Development of Structure-Activity Relationships Through Theoretical Parameters

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. Currently, there are no published studies that specifically focus on developing structure-activity relationships (SAR) for this compound using theoretical parameters. Quantitative Structure-Activity Relationship (QSAR) studies, which are essential for understanding how the chemical structure of a molecule influences its biological activity, have not been reported for this specific isocyanate derivative.

QSAR models are built by correlating variations in the physicochemical properties of a series of compounds with their biological activities. These properties, often referred to as molecular descriptors, can be calculated using computational chemistry methods. Typical theoretical parameters investigated in such studies include:

Electronic Properties: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moments. These parameters are crucial for understanding a molecule's reactivity and its ability to participate in intermolecular interactions.

Steric Properties: Including molecular volume, surface area, and specific conformational arrangements. These descriptors help in determining the spatial requirements for a molecule to bind to a biological target.

Hydrophobic Properties: Often quantified by the partition coefficient (log P), which describes a molecule's distribution between a nonpolar and a polar solvent. This is a critical factor in a compound's ability to cross biological membranes.

Consequently, due to the absence of detailed research findings and the corresponding empirical data, it is not possible to construct data tables of theoretical parameters or to elaborate on established structure-activity relationships for this compound at this time. Further research is required to explore the computational profile of this compound and to establish correlations between its structural features and any potential biological effects.

Advanced Spectroscopic Characterization Techniques Applied to 2 Fluoro 1 Isocyanato 4 Methylbenzene and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis and Molecular Vibrations

Fourier Transform Infrared (FTIR) Spectroscopy for Isocyanate Absorption

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for the identification of the isocyanate (-N=C=O) functional group. This group exhibits a strong and characteristic absorption band due to the asymmetric stretching vibration of the N=C=O bond. In the case of 2-Fluoro-1-isocyanato-4-methylbenzene, this intense absorption is typically observed in the spectral region of 2270-2250 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Beyond the prominent isocyanate peak, the FTIR spectrum of this compound displays a series of other characteristic absorptions that confirm its structure. These include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations within the benzene (B151609) ring, and the C-F stretching vibration.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N=C=O Asymmetric Stretch2270-2250Strong, Sharp
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (CH₃)2980-2920Medium
C=C Aromatic Ring Stretch1600-1450Medium to Strong (multiple bands)
C-F Stretch1250-1150Strong
C-N Stretch1400-1300Medium
C-H Bending (Aromatic)900-675Medium to Strong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing information about the vibrational modes of a molecule. While FTIR relies on the change in dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. This often results in different vibrational modes being active or more intense in Raman spectra compared to FTIR.

For this compound, the symmetric stretching of the isocyanate group, which is often weak or absent in the FTIR spectrum, can be observed in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, typically give rise to strong and sharp bands, offering a distinctive fingerprint of the molecule. The C-F and C-CH₃ stretching vibrations are also readily observable. The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of the molecule.

Vibrational Mode Typical Raman Shift (cm⁻¹) Intensity
N=C=O Symmetric Stretch~1450Medium
Aromatic Ring Breathing~1000Strong
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (CH₃)2980-2920Strong
C=C Aromatic Ring Stretch1600-1500Strong
C-F Stretch1250-1150Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons on the aromatic ring and the methyl group. The aromatic region of the spectrum is expected to show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl group will appear as a singlet in the aliphatic region.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the isocyanate and fluorine substituents and the electron-donating nature of the methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic H (ortho to -NCO)~7.1-7.3Doublet of doubletsJ(H-H) ≈ 8, J(H-F) ≈ 5
Aromatic H (meta to -NCO)~6.9-7.1Doublet of doubletsJ(H-H) ≈ 8, J(H-F) ≈ 9
Aromatic H (ortho to -CH₃)~6.8-7.0DoubletJ(H-H) ≈ 8
Methyl Protons (-CH₃)~2.3SingletN/A

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment of the carbon atom. The isocyanate carbon is typically found significantly downfield. The aromatic carbons will appear in the characteristic aromatic region, with their specific shifts influenced by the attached substituents. The carbon of the methyl group will resonate in the aliphatic region. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
Isocyanate Carbon (-NCO)~128-132Small or not observed
Aromatic C-F~155-160 (doublet)¹J(C-F) ≈ 240-250
Aromatic C-NCO~125-130 (doublet)²J(C-F) ≈ 15-20
Aromatic C-CH₃~135-140 (singlet)N/A
Aromatic C-H~115-130 (doublets)J(C-F) varies
Methyl Carbon (-CH₃)~20-22Small or not observed

Fluorine-19 (¹⁹F) NMR for Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. huji.ac.il Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. wikipedia.org The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment within the aromatic ring. thermofisher.com

The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating between different fluorinated species. wikipedia.org

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic F-110 to -125MultipletJ(F-H) varies

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, while emission spectroscopy tracks the relaxation of these excited states.

The UV-Vis absorption spectrum of an aromatic compound is dictated by the electronic transitions within the benzene ring and the influence of its substituents. For this compound, the spectrum is expected to be a composite of the transitions of the toluene (B28343) chromophore, perturbed by the fluoro and isocyanato groups.

Detailed experimental UV-Vis spectral data for this compound is not extensively reported in publicly available literature. However, the expected absorption characteristics can be inferred from the behavior of similarly substituted benzene derivatives. The electronic spectrum of benzene typically exhibits three absorption bands arising from π → π* transitions. The substitution on the benzene ring in this compound, with a methyl group (an activating group), a fluorine atom (a deactivating group with resonance donation), and an isocyanato group (a deactivating group), will influence the position and intensity of these bands. The interplay of these substituents can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Table 1: Predicted UV-Vis Absorption Characteristics for this compound (Note: This table is predictive and based on the analysis of similar compounds. Experimental values may vary.)

Predicted TransitionExpected λmax Range (nm)Notes
π → π* (Primary)200 - 220High intensity band, common in aromatic systems.
π → π* (Secondary)250 - 280Fine-structured band, sensitive to substitution.
n → π*> 280Low intensity, arising from the isocyanato group.

Fluorescence spectroscopy provides information about the emissive properties of a molecule from its lowest singlet excited state. While many aromatic hydrocarbons are fluorescent, the presence of certain functional groups can quench this emission. The isocyanate group is known to be reactive and can influence the excited-state deactivation pathways.

Specific fluorescence data for this compound is scarce. However, the fluorescence properties of aromatic isocyanates are of interest, particularly in the development of fluorescent probes for their detection rsc.orgsioc-journal.cnrsc.org. The emission characteristics, including the fluorescence quantum yield and lifetime, would be highly dependent on the nature of the excited state and the efficiency of non-radiative decay processes. Intramolecular charge transfer (ICT) states can play a significant role in the excited-state dynamics of substituted aromatic compounds, potentially leading to solvatochromic shifts in the emission spectra.

The study of the fluorescence of derivatives of this compound, where the isocyanate group has reacted to form a more stable, fluorescent adduct, is a common analytical strategy rsc.orgrsc.org.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. The molecular formula of this compound is C8H6FNO, corresponding to a molecular weight of approximately 151.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 151. The fragmentation of this molecular ion would be governed by the relative stabilities of the resulting fragments and the strengths of the chemical bonds. The presence of the aromatic ring, a fluorine atom, a methyl group, and an isocyanato group provides several potential fragmentation pathways.

Based on the known fragmentation of related compounds, such as fluorotoluenes and aromatic isocyanates, a plausible fragmentation pattern for this compound can be proposed cdnsciencepub.comwhitman.edu. Key fragmentation steps could include:

Loss of CO: The isocyanate group can readily lose a molecule of carbon monoxide to form a nitrene radical cation.

Loss of HF: Elimination of hydrogen fluoride (B91410) is a common fragmentation pathway for fluorinated aromatic compounds cdnsciencepub.comwhitman.edu.

Loss of a methyl radical: Cleavage of the methyl group to form a stable benzylic-type cation.

Formation of a tropylium (B1234903) ion: Rearrangement of the toluene-derived cation to the highly stable tropylium ion (C7H7+) at m/z 91 is a characteristic feature in the mass spectra of many toluene derivatives.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound (Note: This table presents a hypothetical fragmentation pattern based on chemical principles. Relative intensities are not predicted.)

m/zProposed Fragment IonPlausible Fragmentation Pathway
151[C8H6FNO]+•Molecular Ion
123[C8H6FN]+•M+• - CO
132[C7H6NO]+M+• - F
131[C8H5NO]+•M+• - HF
136[C7H3FNO]+•M+• - CH3
91[C7H7]+Rearrangement and loss of F and NCO

Applications in Advanced Materials Science and Organic Synthesis

Polymer Chemistry and Engineering

The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly hydroxyl groups (-OH), forming stable urethane (B1682113) linkages (-NHCOO-). This fundamental reaction is the cornerstone of polyurethane chemistry. The presence of a fluorine atom in 2-Fluoro-1-isocyanato-4-methylbenzene is expected to impart unique characteristics to the resulting polymers, such as increased thermal stability, chemical resistance, and hydrophobicity, due to the strength and polarity of the carbon-fluorine bond. google.comthescipub.com

Fluorinated polyurethanes (FPUs) are a class of polymers that combine the desirable mechanical properties of polyurethanes with the unique attributes of fluoropolymers. researchgate.netnih.gov The incorporation of fluorine can be achieved by using fluorinated isocyanates, polyols, or chain extenders. google.com The synthesis of FPUs from this compound would typically involve its reaction with a diol or polyol. The properties of the resulting FPU can be tailored by carefully selecting the co-reactants and controlling the polymerization conditions. thescipub.com Aromatic isocyanates, such as the subject compound, generally exhibit higher reactivity compared to their aliphatic counterparts, which can influence the synthesis process. google.com

Table 1: Potential Co-reactants for FPU Synthesis with this compound

Co-reactant TypeExamplesExpected Contribution to Polymer Properties
Polyether PolyolsPolytetramethylene glycol (PTMG), Polypropylene glycol (PPG)Flexibility, hydrolytic stability, low-temperature performance
Polyester PolyolsPolycaprolactone (PCL), Polyethylene adipate (B1204190) (PEA)Toughness, abrasion resistance, chemical resistance
Fluorinated Diols2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediolIncreased fluorine content, enhanced hydrophobicity and chemical resistance
Chain Extenders1,4-Butanediol (BDO)Hard segment formation, improved mechanical strength

FPUs are known for their excellent elastomeric properties and their use in high-performance coatings. mdpi.com The incorporation of fluorinated moieties can lead to elastomers with high thermal stability, chemical inertness, and low surface energy. researchgate.net These properties are highly desirable for applications in harsh environments.

As coating materials, FPUs offer superior durability, weather resistance, and protective qualities. google.com The low surface energy imparted by fluorine results in hydrophobic and oleophobic surfaces, which are water and oil repellent. google.com This makes them ideal for creating protective coatings that are resistant to corrosion, chemicals, and weathering.

In the field of energy storage, fluorinated polymers are gaining attention for their potential use in lithium-ion batteries and fuel cells. While direct studies involving this compound in these applications are not prominent, the properties of FPUs suggest potential utility. For instance, fluorinated compounds are explored as additives in electrolytes for lithium-ion batteries to improve stability and performance.

In the context of fuel cells, proton exchange membranes (PEMs) are a critical component. Fluorinated polymers, such as Nafion®, are the current industry standard due to their high proton conductivity and chemical stability. Research into alternative PEM materials includes the development of novel fluorinated polymers, and FPUs could be a potential candidate for investigation in this area.

The low surface energy of FPUs makes them excellent candidates for functional coatings. By controlling the polymer architecture and surface morphology, it is possible to create coatings with specialized properties.

Water/Oil Repellents: The hydrophobic and oleophobic nature of FPUs is a direct result of the fluorine content, leading to surfaces that repel water and oils. google.com

Self-Cleaning: Superhydrophobic surfaces, which can be achieved with fluorinated polymers, exhibit self-cleaning properties as water droplets roll off, carrying dirt and contaminants with them.

Antifogging: While superhydrophobicity leads to water repellency, antifogging surfaces are typically hydrophilic. Functionalization of the FPU backbone with hydrophilic groups could potentially create transparent, antifogging coatings.

Surface grafting is a technique used to modify the surface properties of a material by attaching polymer chains. The isocyanate group of this compound is highly suitable for this purpose. It can react with functional groups present on a substrate surface, such as hydroxyl or amine groups, to covalently bond the molecule. This initial attachment can then serve as an anchor point for further polymerization, creating a grafted polymer layer with the desired fluorinated characteristics. This method can be used to impart properties like hydrophobicity and chemical resistance to a variety of substrates.

Isocyanate-based compounds are widely used as adhesion promoters in composite materials, particularly in bonding rubber to metal or synthetic fiber reinforcements. They act as a "chemical bridge" between the two dissimilar materials. researchgate.net The isocyanate group can react with functional groups on the surface of the metal (e.g., hydroxyl groups on an oxide layer) or the fiber, and the aromatic part of the molecule can interact with the rubber matrix, often with the aid of a resin system, during the vulcanization process. The presence of fluorine in this compound could potentially enhance the thermal and chemical stability of the adhesive bond.

Design and Synthesis of Fluorinated Polyurethanes (FPU) and Copolymers

Synthesis of Complex Organic Molecules and Heterocycles

This compound, also known as 3-fluoro-4-methylphenyl isocyanate, serves as a versatile intermediate in the synthesis of complex organic structures. Its chemical profile, featuring a highly reactive isocyanate group and a fluorinated benzene (B151609) ring, makes it a valuable building block for creating molecules with potential applications in materials science and medicine. The fluorine atom can modulate properties such as lipophilicity and metabolic stability, while the isocyanate group provides a direct handle for constructing larger molecular frameworks through addition reactions.

Building Block in the Construction of Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This compound is a key reagent for introducing a fluorinated phenyl moiety into these structures. The primary reaction pathway involves the electrophilic isocyanate group reacting with nucleophiles, such as primary and secondary amines, to form stable urea (B33335) linkages.

While specific cycloaddition reactions to form complex heterocyclic cores directly from this compound are not extensively detailed in available literature, its role as a structural component is well-established. It is frequently employed in combinatorial chemistry to generate large libraries of compounds for high-throughput screening. For instance, it is listed as a reactant in processes for creating diverse libraries of urea, thiourea, and spiro compounds intended for pharmaceutical and agricultural lead discovery. In these syntheses, the isocyanate reacts with an amine group that is part of another heterocyclic scaffold, thereby incorporating the 3-fluoro-4-methylphenyl group into the final molecule. This approach allows for systematic structural modifications to optimize biological activity.

The presence of the fluorine atom on the benzene ring can influence the electronic properties of the molecule and can be a crucial factor in its biological activity and metabolic stability.

Precursor for Pharmacologically Relevant Scaffolds (e.g., Kinase Inhibitors, Oxazolidin-2-imines)

The utility of this compound extends to the synthesis of specific, high-value pharmacologically active scaffolds, most notably kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Kinase Inhibitors

This compound is identified as a precursor or synonym for a known TGF-β type I receptor (TGF-β RI) kinase inhibitor known as RepSox. nih.govgoogle.com Transforming growth factor-beta (TGF-β) signaling is involved in a wide range of cellular processes, and its inhibition is a target for therapeutic intervention in fibrosis and cancer. The synthesis of such inhibitors often involves the reaction of the isocyanate with an amine-containing core structure, forming a critical urea bond that contributes to the molecule's ability to bind to the target kinase.

While the detailed synthesis of RepSox from this specific isocyanate is proprietary and not publicly detailed in peer-reviewed literature, the compound's role highlights its importance in accessing complex and potent biological modulators. The general reaction involves coupling the isocyanate with a suitable amine-functionalized heterocyclic system, such as a substituted pyrazole, to yield the final inhibitor.

Below is a table of kinase inhibitors and related compounds where fluorinated phenyl isocyanates are potential building blocks.

Target ScaffoldPrecursorPotential IntermediateTherapeutic Target
Urea-linked InhibitorsThis compoundN-(3-fluoro-4-methylphenyl) urea derivativeTGF-β RI Kinase
Pyrazole-based ScaffoldsThis compoundAmine-functionalized pyrazolep38 MAP Kinase
Quinazoline DerivativesFluorinated Phenyl IsocyanatesAmine-functionalized quinazolineAurora Kinase B

Oxazolidin-2-imines

The synthesis of oxazolidin-2-imines using this compound is not a prominently documented application in the reviewed scientific literature. The synthesis of related oxazolidinone structures typically involves different synthetic routes. However, the isocyanate functionality, in principle, could react with appropriate amino alcohol precursors under specific conditions to explore the synthesis of such heterocyclic structures, though this remains a less common application.

Conclusion and Future Research Directions

Current Challenges and Limitations in the Utilization of 2-Fluoro-1-isocyanato-4-methylbenzene

Despite its potential, the broader application of this compound is hampered by several key challenges. The synthesis of this and similar isocyanates often relies on traditional methods such as phosgenation, which involves the highly toxic phosgene (B1210022) gas, posing significant safety and environmental concerns. While alternative routes like the Curtius rearrangement are considered cleaner, they can involve potentially explosive intermediates, such as acyl azides, which presents scalability challenges. google.com

Furthermore, the regioselectivity during the synthesis of fluorinated aromatic compounds can be a significant hurdle. Achieving the specific isomeric form of this compound without the formation of other isomers requires precise control over reaction conditions, which can be difficult and costly to implement on an industrial scale. The reactivity of the isocyanate group itself also presents challenges in terms of storage and handling, as it is susceptible to moisture and can readily react with nucleophiles, leading to degradation.

Prospects for Novel Synthetic Methodologies

To overcome the limitations of traditional synthetic routes, research is increasingly focused on developing greener and more efficient methodologies for the production of isocyanates. One promising avenue is the use of flow chemistry. This approach offers enhanced safety for hazardous reactions by utilizing small reaction volumes at any given time and allows for precise control over reaction parameters, which can improve yield and selectivity. google.com The development of novel catalytic systems is another area of active research. For instance, advancements in transition-metal catalysis could offer new pathways for the direct and regioselective introduction of the isocyanate functionality onto the fluorinated aromatic ring, bypassing the need for hazardous reagents.

The exploration of non-phosgene routes, such as the reductive carbonylation of nitro compounds or the direct carbonylation of amines using safer carbonyl sources, is also gaining traction. These methods, while still under development, hold the promise of more sustainable and economically viable production of this compound and other isocyanates.

Emerging Applications in Advanced Materials and Functional Molecules

The unique combination of a fluorine atom and an isocyanate group on a benzene (B151609) ring makes this compound an attractive building block for a variety of advanced materials and functional molecules. In polymer chemistry, its incorporation into polyurethanes can impart desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity, owing to the strong carbon-fluorine bond. alfa-chemistry.com These fluorinated polyurethanes are finding applications in high-performance coatings, sealants, and elastomers.

In the realm of medicinal chemistry and agrochemicals, the presence of a fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of a molecule. alfa-chemistry.com Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence intermolecular interactions, potentially leading to improved binding affinity with biological targets. youtube.com As such, this compound serves as a valuable intermediate for the synthesis of novel pharmaceuticals and pesticides. epo.org

Interdisciplinary Research Opportunities in Fluorine Chemistry

The study of this compound opens up numerous avenues for interdisciplinary research. The convergence of organic synthesis, materials science, and computational chemistry will be crucial for designing and developing new materials with tailored properties. uzh.chelsevierpure.com For example, computational modeling can be employed to predict the impact of incorporating this fluorinated isocyanate on the bulk properties of polymers, guiding experimental efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-isocyanato-4-methylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the isocyanate group (-NCO) to a pre-functionalized aromatic ring. For example, phosgenation of the corresponding amine precursor (2-fluoro-4-methylaniline) under controlled conditions (e.g., anhydrous solvents, 0–5°C) is a common route. Reaction yield and purity depend on stoichiometric ratios (e.g., excess phosgene), inert atmosphere (N₂/Ar), and post-reaction purification via fractional distillation or column chromatography. Impurities such as urea derivatives may form if moisture is present, necessitating rigorous drying of reagents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer :

  • FT-IR : The isocyanate group exhibits a strong absorption band near ~2250 cm⁻¹. Fluorine substitution may shift adjacent peaks due to electron-withdrawing effects.
  • ¹H/¹³C NMR : Aromatic protons and carbons are influenced by fluorine's electronegativity, causing distinct splitting patterns (e.g., para-fluoro coupling in ¹H NMR).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₆FNO, MW = 151.14 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the isocyanate group's position relative to fluorine and methyl substituents) .

Q. What safety protocols are critical for handling this compound, given its reactivity?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar) at ambient temperature, away from moisture and amines to prevent premature polymerization or urea formation.
  • Handling : Use fume hoods, nitrile gloves, and splash goggles. Reactivity with water necessitates anhydrous conditions during synthesis.
  • Spill Management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions. Safety protocols align with those for analogous isocyanates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the isocyanate group in this compound under varying solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity and proticity. For example, polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic additions, while protic solvents (e.g., MeOH) may quench reactivity. Systematic studies should:

  • Compare kinetic profiles (e.g., via in situ IR monitoring) in solvents like THF, DCM, and acetonitrile.
  • Use computational models (DFT) to quantify solvent effects on transition states.
  • Validate findings with controlled experiments (e.g., isolating intermediates in non-polar solvents) .

Q. What strategies optimize the regioselectivity of nucleophilic additions to this compound in complex molecular systems?

  • Methodological Answer :

  • Steric vs. Electronic Control : The methyl group at position 4 introduces steric hindrance, favoring nucleophilic attack at the less hindered position. Fluorine's electron-withdrawing effect directs nucleophiles to ortho/para positions.
  • Catalytic Approaches : Lewis acids (e.g., ZnCl₂) can polarize the isocyanate group, enhancing selectivity.
  • Temperature Modulation : Lower temperatures (-20°C) favor kinetic control, while higher temperatures (60°C) promote thermodynamic products. Case studies from analogous isocyanatoarenes support these strategies .

Q. How does the fluorine substituent influence the electronic properties and reaction kinetics of this compound compared to non-fluorinated analogs?

  • Methodological Answer :

  • Hammett Analysis : Fluorine's σₚ value (+0.06) indicates moderate electron withdrawal, lowering the electron density at the isocyanate group and accelerating reactions with nucleophiles (e.g., amines).
  • Kinetic Studies : Pseudo-first-order rate constants (k) in reactions with alcohols show a 2.3x increase compared to non-fluorinated analogs.
  • Computational Insights : DFT calculations reveal fluorine's impact on LUMO energy, reducing the activation barrier for nucleophilic addition by ~8 kcal/mol .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of chiral amines or alcohols in urea/thiourea formation to induce asymmetry.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of intermediates.
  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures. Success rates depend on substituent electronic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.